Cas no 499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone)

3-Deoxy-D-ribo-hexono-1,4-lactone structure
499-87-6 structure
Nome del prodotto:3-Deoxy-D-ribo-hexono-1,4-lactone
Numero CAS:499-87-6
MF:C9H9NO6
MW:227.170862913132
CID:324957
PubChem ID:78690

3-Deoxy-D-ribo-hexono-1,4-lactone Proprietà chimiche e fisiche

Nomi e identificatori

    • D-ribo-Hexonic acid,3-deoxy-, g-lactone
    • 3-Deoxy-D-ribo-hexono-1,4-lactone
    • 4,5-Dimethoxy-2-nitrobenzoic acid, 99%
    • 2-nitro-4,5-dimethoxybenzoic acid
    • SY033871
    • FT-0621282
    • 4,5-Dimethoxy-2-nitrobenzoicAcid
    • UNII-ND4L58599P
    • 4998-07-6
    • Benzoic acid, 4,5-dimethoxy-2-nitro-
    • InChI=1/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12
    • W-105998
    • D-ribo-Hexonic acid, 3-deoxy-, g-lactone
    • AKOS000120624
    • DTXSID90198162
    • SCHEMBL375897
    • CS-D1437
    • AC-4249
    • ND4L58599P
    • 4,5-dimethoxy-2-nitro-benzoic acid
    • NS00045082
    • Z104480406
    • TD1281
    • 3,4-Dimethoxy-6-nitrobenzoic acid
    • 6-Nitroveratric acid
    • EN300-20736
    • 499-87-6
    • EINECS 225-657-2
    • GS-3023
    • D2628
    • F0191-4929
    • MFCD00014697
    • 4,5-Dimethoxy-2-nitrobenzoic acid
    • AM90262
    • 2-Nitroveratric acid
    • Inchi: InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
    • Chiave InChI: WWCMFGBGMJAJRX-UHFFFAOYSA-N
    • Sorrisi: COC1C=C(C(=O)O)C([N+]([O-])=O)=CC=1OC

Proprietà calcolate

  • Massa esatta: 227.04298701g/mol
  • Massa monoisotopica: 227.04298701g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 102Ų
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: 194 °C
  • Punto di ebollizione: 409.5±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 201.4±28.7 °C
  • PSA: 86.99000
  • LogP: -1.98400
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

3-Deoxy-D-ribo-hexono-1,4-lactone Informazioni sulla sicurezza

3-Deoxy-D-ribo-hexono-1,4-lactone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
BICL5042-5mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
5mg
£529.00 2025-02-21
Apollo Scientific
BICL5042-1mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
1mg
£174.00 2025-02-21
TRC
D455610-2.5mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
2.5mg
$253.00 2023-05-18
TRC
D455610-25mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
25mg
$ 3000.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-5mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
5mg
¥6336.00 2024-05-11
Apollo Scientific
BICL5042-10mg
3-Deoxy-D-ribo-hexonic acid, γ-lactone
499-87-6 95%
10mg
£837.00 2025-02-21
TRC
D455610-10mg
3-Deoxy-D-ribo-hexono-1,4-lactone
499-87-6
10mg
$873.00 2023-05-18
1PlusChem
1P00DJIF-1mg
D-ribo-Hexonic acid, 3-deoxy-, g-lactone
499-87-6
1mg
$285.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-10mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
10mg
¥8691.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581588-1mg
(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one
499-87-6 98%
1mg
¥1671.00 2024-05-11

3-Deoxy-D-ribo-hexono-1,4-lactone Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:499-87-6)4,5-Dimethoxy-2-nitrobenzoic acid
1675130
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta